Ethyl (tert-butylamino)(oxo)acetate

説明

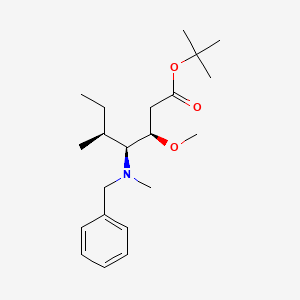

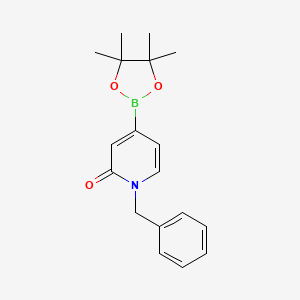

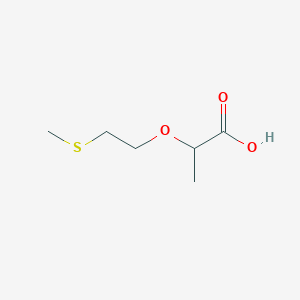

Ethyl (tert-butylamino)(oxo)acetate is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of Ethyl (tert-butylamino)(oxo)acetate or similar compounds often involves reactions with tert-butylamine or its derivatives . For instance, a series of N-tert-butyl amides can be synthesized in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .Molecular Structure Analysis

The molecular structure of Ethyl (tert-butylamino)(oxo)acetate consists of 12 heavy atoms, with a Fraction Csp3 of 0.75, 5 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor . The InChI Key for this compound is LASNIDKSJAXDQN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl (tert-butylamino)(oxo)acetate has several physical and chemical properties. It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.52 cm/s, and it has a Lipophilicity Log Po/w (iLOGP) of 2.23 . It is also very soluble, with a Log S (ESOL) of -1.33 .科学的研究の応用

Groundwater Biodegradation

Ethyl tert-butyl ether (ETBE), a compound related to Ethyl (tert-butylamino)(oxo)acetate, is used as a gasoline additive. Understanding the anaerobic biodegradation of ether oxygenates like ETBE in groundwater is important . The potential of stable isotope analysis to deduce anaerobic biodegradation of ETBE and its product TBA (tert-butyl alcohol) in groundwater has been explored .

Crystal Structure Analysis

The crystal structure of compounds similar to Ethyl (tert-butylamino)(oxo)acetate has been studied . Such studies can provide valuable insights into the physical and chemical properties of these compounds, which can be useful in various scientific and industrial applications.

Computational Chemistry

Ethyl (tert-butylamino)(oxo)acetate can be used in computational chemistry for simulation visualizations . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using this compound .

Environmental Science

As a derivative of ETBE, Ethyl (tert-butylamino)(oxo)acetate could potentially be used in environmental science research. ETBE is a dominant ether oxygenate used in Europe and Japan because it can be synthesized from biomass and contributes to the required renewable component of road fuel .

Pollution Research

Given the use of ETBE in gasoline, research into the biodegradation potential of Ethyl (tert-butylamino)(oxo)acetate could contribute to pollution research. Understanding how these compounds degrade in various environments can help in developing strategies for pollution control .

将来の方向性

作用機序

Mode of Action

The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that ether oxygenates, such as ethyl (tert-butylamino)(oxo)acetate, are added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl (tert-butylamino)(oxo)acetate are as follows :

Result of Action

Current research is focused on understanding these effects to better understand the compound’s potential uses and effects on biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (tert-butylamino)(oxo)acetate. For instance, the compound can enter groundwater as a result of spillages during production, distribution, and storage . The compound’s high aqueous solubility and low thresholds for odour and taste in water pose a hazard to groundwater resources .

特性

IUPAC Name |

ethyl 2-(tert-butylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5-12-7(11)6(10)9-8(2,3)4/h5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASNIDKSJAXDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (tert-butylamino)(oxo)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)

![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161439.png)

![{[3-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161441.png)

![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)

![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)